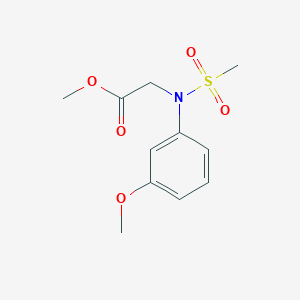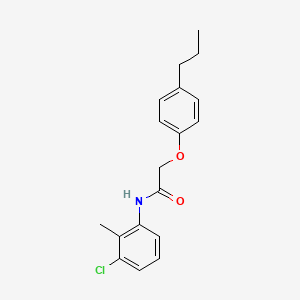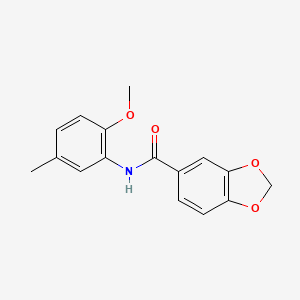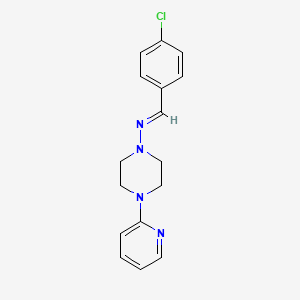
N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 by a group of researchers at Hebrew University in Jerusalem, Israel.
Scientific Research Applications
Anti-Inflammatory and 5-Lipoxygenase Inhibitory Activity
Research by Murray et al. (1991) introduced novel derivatives related to N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide, showcasing their synthesis and evaluation for anti-inflammatory and 5-lipoxygenase inhibitory activities. Their study, which involves a series of 6-(6-alkoxy-2-naphthyl)oxoalkanoates and alkanamides, highlighted compound 28's notable efficacy, demonstrating approximately double the potency of ibuprofen in an adjuvant arthritis assay and exhibiting significant inhibition of 5-lipoxygenase in rat basophilic leukemia cells with an IC50 of 0.25 micromolar (Murray et al., 1991).
Antimicrobial Activity
Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and assessed their antimicrobial efficacy. These derivatives, particularly those modified with 2-mercapto aryl or dithiocarbamate salt, displayed notable activity against a range of bacteria and fungi. Specific compounds demonstrated antifungal activity comparable to ketoconazole and showed anti-gram-positive bacterial activity at levels half the potency of chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Photophysics and Vibronic Interaction
Bangal et al. (1996) conducted a photophysical study on chalcone derivatives closely related to the structural framework of this compound. Their research offered insights into the solvent-dependent triplet quantum yield and lifetime of naphthalene derivatives, providing valuable information on the photophysics and vibronic interactions critical for understanding the electronic properties and potential applications of such compounds (Bangal, Lahiri, Kar, & Chakravorti, 1996).
Environmental Degradation
Research on the degradation of naphthenic acids by Song et al. (2022) used biochar/iron oxide composites to activate peroxymonosulfate for the removal of model naphthenic acid compounds, demonstrating the environmental applications of naphthalene derivatives in treating persistent organic pollutants. This study highlights the compound's potential in environmental cleanup and pollution mitigation strategies (Song, How, Huang, & El-Din, 2022).
Fluorescent Film for Aniline Vapor Detection
Fan et al. (2016) developed a fluorescent film based on derivatization of naphthalene diimide, demonstrating its sensitivity and selectivity to aniline vapor. This innovation showcases the application of this compound related compounds in developing high-performance fluorescent sensing films for environmental monitoring (Fan et al., 2016).
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(20(23)21(2)18-9-5-6-10-19(18)22)24-17-12-11-15-7-3-4-8-16(15)13-17/h3-4,7-8,11-14,18-19,22H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHSTMUFOLCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)


![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)

